Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate

Catalog No.
S2924660
CAS No.
1240387-33-0
M.F
C17H22N4O9
M. Wt
426.382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(az...

CAS Number

1240387-33-0

Product Name

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]carbamoylamino]butanoate

Molecular Formula

C17H22N4O9

Molecular Weight

426.382

InChI

InChI=1S/C17H22N4O9/c22-11-5-6-12(23)20(11)29-15(26)3-1-9-18-17(28)19-10-2-4-16(27)30-21-13(24)7-8-14(21)25/h1-10H2,(H2,18,19,28)

InChI Key

XZSQCCZQFXUQCY-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)NCCCC(=O)ON2C(=O)CCC2=O

Solubility

not available

Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate is a complex organic compound characterized by its unique structure that includes two 2,5-dioxopyrrolidine moieties linked to a butanoate group. The compound's molecular formula is C15H18N4O6C_{15}H_{18}N_4O_6 with a molecular weight of approximately 342.33 g/mol. Its structure features multiple functional groups, including carbonyl and amine groups, which contribute to its reactivity and potential applications in various fields, particularly in medicinal chemistry and material science.

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters.
  • Amide Formation: The amine groups can react with carboxylic acids or activated carboxylic acid derivatives to form amides.
  • Nucleophilic Substitution: The nitrogen atoms in the dioxopyrrolidine rings can act as nucleophiles, participating in substitution reactions with electrophiles.

These reactions make it a versatile intermediate in organic synthesis.

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate typically involves multi-step organic reactions:

  • Formation of Dioxopyrrolidine: Starting from simple pyrrolidine derivatives, oxidation processes can yield the dioxopyrrolidine structure.
  • Coupling Reactions: The dioxopyrrolidine intermediates are then coupled with butanoic acid derivatives through esterification or amidation techniques.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

The unique structure of Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate allows for various applications:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Polymer Chemistry: It may serve as a monomer or crosslinking agent in polymer synthesis.
  • Bioconjugation: Its reactive functional groups make it suitable for bioconjugation techniques in biochemical research.

Interaction studies involving Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate focus on its binding affinities and interactions with biomolecules:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: These assays help determine whether the compound can inhibit specific enzymes relevant to disease pathways.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cellular membranes can inform its bioavailability and efficacy.

Similar Compounds

Several compounds share structural similarities with Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Bis(2,5-dioxopyrrolidin-1-yl) carbonateC9H8N2O7C_9H_8N_2O_7Contains carbonate instead of butanoate; used in medicinal chemistry .
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarateC16H18N2O8C_{16}H_{18}N_2O_8Features a fumarate group; investigated for biological activity .
Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonateC14H16N2O10S2C_{14}H_{16}N_2O_{10}S^2Contains disulfide linkages; potential for unique reactivity .

These compounds highlight the diversity within the dioxopyrrolidine family while emphasizing the unique characteristics that Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-(carbonylbis(azanediyl))dibutanoate brings to the table in terms of reactivity and application potential.

XLogP3

-2

Dates

Modify: 2023-08-17

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